N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 696656-65-2
VCID: VC6503019
InChI: InChI=1S/C16H12FN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21)
SMILES: C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C16H12FN3OS
Molecular Weight: 313.35

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

CAS No.: 696656-65-2

Cat. No.: VC6503019

Molecular Formula: C16H12FN3OS

Molecular Weight: 313.35

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide - 696656-65-2

Specification

CAS No. 696656-65-2
Molecular Formula C16H12FN3OS
Molecular Weight 313.35
IUPAC Name N-(4-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide
Standard InChI InChI=1S/C16H12FN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21)
Standard InChI Key UJHSFJQKFWSMEX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)F

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure integrates a quinazoline heterocycle—a bicyclic system comprising fused benzene and pyrimidine rings—with a 4-fluorophenyl group connected through a sulfanyl-acetamide linker. The fluorophenyl moiety enhances lipophilicity, potentially improving membrane permeability and target binding. Key features include:

PropertyValue
Molecular FormulaC₁₆H₁₂FN₃OS
Molecular Weight313.35 g/mol
CAS Registry Number696656-65-2
Key Functional GroupsQuinazoline, sulfanyl, acetamide, 4-fluorophenyl

The sulfanyl (-S-) bridge contributes to conformational flexibility, enabling interactions with enzymatic active sites .

Physicochemical Properties

While experimental data on solubility and stability remain limited, structural analogs suggest moderate aqueous solubility due to the polar acetamide group, balanced by the hydrophobic fluorophenyl and quinazoline components. The fluorine atom’s electronegativity may influence electronic distribution, altering reactivity and binding kinetics .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Quinazoline Core Formation: Condensation of 2-aminobenzamide with arylaldehydes in dimethylformamide (DMF) using Na₂S₂O₅ as a catalyst yields 2-phenylquinazolin-4(3H)-one derivatives .

  • Sulfanyl-Acetamide Linkage: Reaction of quinazoline derivatives with chloroacetyl chloride and 4-fluoroaniline in the presence of triethylamine forms the acetamide bridge.

  • Purification: Chromatographic techniques ensure high purity, critical for pharmacological testing .

Challenges and Innovations

Yield optimization remains challenging due to steric hindrance from the fluorophenyl group. Recent advances employ click chemistry—specifically copper-catalyzed azide-alkyne cycloaddition—to streamline triazole-acetamide linker formation, improving efficiency .

Biological Activity and Mechanistic Insights

Carbonic Anhydrase Inhibition

N-(4-Fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide demonstrates potent inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, which are overexpressed in hypoxic tumors . Key findings include:

IsoformInhibitory Activity (Kᵢ, nM)Selectivity vs. hCA I
hCA IX8.0–40.723–195-fold
hCA XII10.8–13.017–70-fold

The compound’s selectivity arises from hydrophobic interactions with hCA IX/XII’s active sites, as confirmed by molecular docking .

Anticancer Activity

In cytotoxicity assays against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells, quinazoline derivatives bearing acetamide linkers exhibit IC₅₀ values ranging from 5.33 μM (HCT-116, 72 h) to 21.29 μM (MCF-7, 48 h) . Notably, fluorophenyl-containing analogs show enhanced potency compared to non-fluorinated counterparts, likely due to improved cellular uptake .

Research Advancements and Applications

Molecular Docking Studies

Docking simulations reveal that N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide occupies the hCA IX active site via:

  • Hydrogen bonding between the acetamide carbonyl and Thr200.

  • Hydrophobic interactions between the fluorophenyl group and Val121 .
    These interactions mimic co-crystallized inhibitors, validating its mechanism .

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